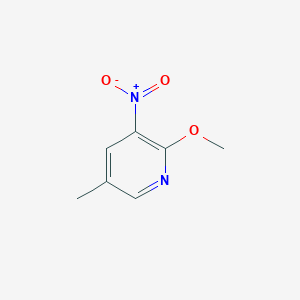

2-Methoxy-5-methyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)7(12-2)8-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQICELALGZQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650380 | |

| Record name | 2-Methoxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-62-9 | |

| Record name | 2-Methoxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 2-Methoxy-5-methyl-3-nitropyridine

An In-depth Technical Guide to the Synthesis and Properties of 2-Methoxy-5-methyl-3-nitropyridine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Among the vast array of substituted pyridines, this compound (CAS No: 33252-62-9) emerges as a particularly valuable intermediate. Its strategic placement of methoxy, methyl, and nitro groups offers a unique combination of electronic properties and reactive sites, making it a versatile building block for complex molecular architectures.

This guide provides an in-depth exploration of the synthesis, properties, and reactivity of this compound. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound, from foundational synthesis principles to practical application insights. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system grounded in established chemical principles.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is not a direct, single-step process but rather a strategic sequence of reactions designed to install the required functional groups with high regioselectivity. The most common and reliable pathway involves the construction of a substituted pyridine core, followed by functional group interconversions. The overall workflow proceeds through the formation of a hydroxylated nitropyridine, subsequent chlorination, and a final nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

The initial step focuses on creating the 5-methyl-3-nitropyridine scaffold with a hydroxyl group at the 2-position, which will later serve as a leaving group. A robust method starts from 2-amino-5-methylpyridine.

Causality and Expertise: Direct nitration of 2-hydroxy-5-methylpyridine can be problematic, often leading to a mixture of isomers and potential oxidation. A more controlled approach involves the nitration of 2-amino-5-methylpyridine. The amino group is a powerful activating group, but its reaction with mixed acid can be complex. The subsequent diazotization of the resulting aminonitropyridine followed by hydrolysis provides a clean conversion to the desired 2-hydroxy derivative.[1][2] A one-pot method combining nitration and diazotization has been developed to improve efficiency and reduce waste.[2]

Experimental Protocol: Nitration and Diazotization-Hydrolysis

-

Nitration:

-

In a flask equipped with a stirrer and thermometer, cautiously add 2-amino-5-methylpyridine (1.0 mol) in portions to concentrated sulfuric acid (8.0-10.0 mol) while maintaining the temperature between 10-20°C with an ice bath.

-

Once dissolution is complete, add concentrated nitric acid (0.9-1.0 mol) dropwise, ensuring the temperature does not exceed 50°C.

-

After the addition, stir the mixture at 40-50°C for several hours until TLC analysis indicates the complete consumption of the starting material.[2]

-

-

Diazotization and Hydrolysis:

-

Cool the reaction mixture and pour it onto crushed ice to quench the reaction.

-

Cool the resulting solution to 0-10°C and add a solution of sodium nitrite (NaNO₂) in water dropwise to perform the diazotization.

-

The diazonium salt is unstable and will hydrolyze in the aqueous acidic medium to form 2-hydroxy-5-methyl-3-nitropyridine.

-

Adjust the pH of the solution with aqueous ammonia to precipitate the product.[1]

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallization from hot water can be performed for further purification.[1]

-

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The hydroxyl group of the pyridine ring is a poor leaving group for SNAr reactions. Therefore, it must be converted into a more reactive group, typically a halogen. Chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is highly effective.

Causality and Expertise: Thionyl chloride is often preferred for this transformation. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[3] It is critical to perform this reaction under anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the product.[3]

Experimental Protocol: Chlorination

-

To a flask containing 2-hydroxy-5-methyl-3-nitropyridine (1.0 mol), add thionyl chloride (3.0-5.0 mol) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF.

-

Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

-

After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.[3]

-

Cautiously add the residue to ice water and extract the product with a suitable organic solvent, such as dichloromethane.[3]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-chloro-5-methyl-3-nitropyridine.[3]

-

The crude product can be purified by recrystallization from a hexane/dichloromethane mixture.[3]

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the chloro group at the 2-position, making it susceptible to displacement by nucleophiles like the methoxide ion.

Causality and Expertise: The reaction is typically carried out using sodium methoxide in methanol. Sodium methoxide provides a high concentration of the nucleophilic methoxide ion, and methanol serves as an excellent solvent for the reactants. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to form the final product and a chloride ion. The reaction is generally clean and high-yielding.[4][5]

Experimental Protocol: Methoxylation

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 mol) in absolute methanol under an inert atmosphere at 0°C.

-

To this stirred solution, add a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 mol) in absolute methanol dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until TLC indicates the reaction is complete.[4]

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Add water to the residue and adjust the pH to ~6-7 with HCl.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[4]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.[4] Further purification can be achieved by chromatography or recrystallization if necessary.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in further synthetic steps.

| Property | Value | Source(s) |

| CAS Number | 33252-62-9 | [6] |

| Molecular Formula | C₇H₈N₂O₃ | [6][7] |

| Molecular Weight | 168.15 g/mol | [7] |

| Appearance | Solid | [7] |

| InChI Key | QCQICELALGZQRL-UHFFFAOYSA-N | [7] |

Note: Experimental data such as melting point and specific solubility values are not consistently reported in the readily available literature and should be determined empirically for each synthesized batch.

Spectroscopic Characterization: Structural elucidation is confirmed using standard spectroscopic methods.

-

¹H NMR: Expected signals would include a singlet for the methyl protons (~2.4 ppm), a singlet for the methoxy protons (~4.0 ppm), and two singlets or doublets for the aromatic protons on the pyridine ring.

-

¹³C NMR: Will show seven distinct carbon signals corresponding to the molecular structure.

-

IR Spectroscopy: Key peaks would indicate the presence of the C-O-C ether linkage, the aromatic C=N and C=C bonds, and the characteristic strong asymmetric and symmetric stretches of the NO₂ group.

-

Mass Spectrometry: The molecular ion peak (M+) would confirm the molecular weight of 168.15.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.

Caption: Key reaction pathway for derivatizing the title compound.

Reduction of the Nitro Group

The most significant reaction is the reduction of the nitro group to an amine. This transformation is a gateway to a vast array of derivatives.

-

Mechanism: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or chemical reduction with agents like tin(II) chloride (SnCl₂) in HCl are common methods.

-

Application: The resulting 3-amino-2-methoxy-5-methylpyridine is a key building block. The newly formed amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. Substituted aminopyridines are prevalent in pharmaceuticals, acting as crucial components in molecules designed as kinase inhibitors, anti-infective agents, and other therapeutics.[8][9]

Role in Pharmaceutical and Agrochemical Synthesis

The structure of this compound makes it an attractive starting material for:

-

Pharmaceutical Intermediates: It serves as a precursor for active pharmaceutical ingredients (APIs). The strategic placement of substituents allows for fine-tuning the electronic and steric properties of the final molecule, which is critical for optimizing drug-target interactions.[9][10]

-

Agrochemicals: Similar to pharmaceuticals, the pyridine core is important in developing modern pesticides and herbicides. This intermediate can be used to construct molecules that exhibit specific biological activity against agricultural pests or weeds.[9][11]

Safety, Handling, and Storage

As with all nitroaromatic compounds, proper safety protocols must be observed.

-

Hazards: Compounds of this class may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. They may also cause respiratory irritation.[12][13]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible substances.[14]

References

- Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine - Benchchem.

- Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com.

- Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applic

- This compound | CAS 33252-62-9 | SCBT.

- 2-Methoxy-5-nitropyridine 97 5446-92-4 - Sigma-Aldrich.

- Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules - NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Methoxy-5-nitropyridine | CAS 5446-92-4| Purity - Benchchem.

- Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com.

- This compound - CymitQuimica.

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P

- 2-Chloro-3-methoxy-5-nitro-pyridine - Chem-Impex.

- 2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market.

- 2-Methoxy-5-nitropyridine - Jubilant Ingrevia.

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]

- 10. market.us [market.us]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-甲氧基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. innospk.com [innospk.com]

An In-depth Technical Guide to 2,4-Diamino-6-chloropyrimidine (CAS No. 156-83-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Chemical Identity

A notable point of clarification is the Chemical Abstracts Service (CAS) number for 2,4-Diamino-6-chloropyrimidine. While some sources have erroneously cited CAS number 33252-62-9, the correct and universally recognized CAS number for this compound is 156-83-2 . This guide will exclusively refer to the properties and experimental data associated with CAS No. 156-83-2.

Introduction: A Versatile Pyrimidine Intermediate

2,4-Diamino-6-chloropyrimidine is a halogenated heterocyclic organic compound that serves as a critical intermediate in the synthesis of a variety of biologically active molecules.[1] Its pyrimidine core, substituted with two amino groups and a reactive chlorine atom, makes it a valuable building block in medicinal chemistry and agrochemical research.[2] The primary application of this compound lies in its role as a key precursor in the industrial synthesis of Minoxidil, a well-known therapeutic agent for androgenetic alopecia.[3] Furthermore, its utility extends to the development of novel anti-tubercular agents and other pharmacologically relevant scaffolds.[4] This guide provides a comprehensive overview of the experimental data available for 2,4-Diamino-6-chloropyrimidine, focusing on its physicochemical properties, synthesis, analytical characterization, biological activity, and safe handling procedures.

Physicochemical Properties

2,4-Diamino-6-chloropyrimidine presents as a white to off-white or slightly yellow crystalline powder at ambient temperatures.[1] It is a stable compound under recommended storage conditions.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClN₄ | [6] |

| Molecular Weight | 144.56 g/mol | [6] |

| Appearance | White to off-white/slightly yellow crystalline powder | [1] |

| Melting Point | 198-202 °C | [1][7] |

| Boiling Point | 438.3 ± 48.0 °C at 760 mmHg | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and methanol. | [1] |

| Density | 1.564 g/cm³ | [1] |

| pKa (Predicted) | 3.66 ± 0.10 | [1] |

| Flash Point | 218.9 °C | [1] |

| Refractive Index | 1.702 | [1] |

Synthesis of 2,4-Diamino-6-chloropyrimidine

The most prevalent and industrially significant method for the synthesis of 2,4-Diamino-6-chloropyrimidine involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃) as the chlorinating agent.[4][5] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is replaced by a chlorine atom.

Reaction Mechanism Overview

The synthesis is a well-established procedure in heterocyclic chemistry. The lone pair of electrons on the oxygen atom of the hydroxyl group in 2,4-diamino-6-hydroxypyrimidine attacks the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by a series of steps involving the elimination of HCl and the formation of a phosphoryl chloride intermediate, which is subsequently displaced by a chloride ion to yield the final product. The presence of a base or acid scavenger can influence the reaction rate and yield.

Caption: Generalized workflow for the synthesis of 2,4-Diamino-6-chloropyrimidine.

Detailed Experimental Protocol

This protocol is a composite of several published procedures and represents a common laboratory-scale synthesis.[4][5][8]

Materials:

-

2,4-Diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Ethyl acetate

-

Ammonia water

-

Deionized water

-

Sodium sulfate (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (e.g., 12.6 g).

-

Chlorination: Carefully add phosphorus oxychloride (e.g., 53.5 g) to the flask. Heat the reaction mixture to approximately 105°C and stir for 6 hours.[8]

-

Removal of Excess POCl₃: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Quenching: Cool the reaction flask to 30-40°C and slowly add ethanol (e.g., 37 mL) dropwise to quench the remaining phosphorus oxychloride.[8]

-

Reflux and Precipitation: After the addition of ethanol is complete, heat the mixture to reflux for 2 hours. Cool the mixture and add ethyl acetate (e.g., 96 mL) to precipitate the hydrochloride salt of the product.[8]

-

Isolation of Hydrochloride Salt: Stir the mixture for 2 hours at a cool temperature and then filter to collect the 2,4-diamino-6-chloropyrimidine hydrochloride.

-

Neutralization and Extraction: Dissolve the collected hydrochloride salt in water (e.g., 40 mL) by heating to 70°C. Neutralize the solution to a pH of 6-7 with ammonia water. Extract the aqueous layer with ethyl acetate.[8]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the final product, 2,4-diamino-6-chloropyrimidine.

Analytical Methods

Accurate determination of the purity and identity of 2,4-Diamino-6-chloropyrimidine is crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of 2,4-Diamino-6-chloropyrimidine.[9][10]

Typical HPLC Parameters:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this separation.[9]

-

Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[9]

-

Detection: UV detection at an appropriate wavelength is typically used.

-

Purity: Commercial grades of 2,4-Diamino-6-chloropyrimidine are available with purities greater than 99.0% as determined by GC or HPLC.[10][11]

Caption: General workflow for the HPLC analysis of 2,4-Diamino-6-chloropyrimidine.

Spectral Data and Interpretation

The structural elucidation of 2,4-Diamino-6-chloropyrimidine is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton on the pyrimidine ring and the protons of the two amino groups. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the pyrimidine ring.

-

¹³C-NMR: The carbon NMR spectrum will display signals for the four carbon atoms of the pyrimidine ring. The chemical shifts will be characteristic of an aromatic heterocyclic system with amino and chloro substituents.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Diamino-6-chloropyrimidine will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amino groups, typically in the region of 3100-3500 cm⁻¹. Other significant peaks will correspond to C=C and C=N stretching vibrations of the pyrimidine ring.[6][12]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (144.56 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (with a ratio of approximately 3:1 for the M and M+2 peaks).[6]

Biological Activity

While primarily used as a synthetic intermediate, 2,4-Diamino-6-chloropyrimidine has been investigated for its own biological properties.

Antimicrobial Activity

A study has reported the in vitro antimicrobial activity of 6-Chloro-2,4-diamino pyrimidine against a panel of bacteria and fungi. The compound exhibited low antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp, Klebsiella spp, and Salmonella spp. It also showed low antifungal activity against Aspergillus multii, Aspergillus niger, and Candida albicans when compared to standard antibiotics like Streptomycin, Vancomycin, and Nystatin.[13][14][15] The study also determined the acute toxicity (LD50) in mice to be 518.6 mg/kg of body weight.[13][15]

Safety and Handling

2,4-Diamino-6-chloropyrimidine is classified as a hazardous substance and requires appropriate safety precautions during handling.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[16][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[5][16]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[17]

References

- Thermo Fisher Scientific. (2014, November 13). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine.

- Benchchem. (2025). Physicochemical Properties of 2,4-Diamino-6-chloropyrimidine.

- Avocado Research Chemicals Ltd. (2014, November 13). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine.

- AK Scientific, Inc. Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine.

- ECHEMI.

-

PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]

-

Wang, H., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2647. [Link]

-

SIELC Technologies. (2018, May 16). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. [Link]

- Ruifu Chemical. 2,4-Diamino-6-Chloropyrimidine CAS 156-83-2 Purity >99.0% (GC) Factory.

- AKSci. 156-83-2 2,4-Diamino-6-chloropyrimidine.

- Chem-Impex. 4-Chloro-2,6-diaminopyrimidine.

-

Wikipedia. Minoxidil. [Link]

- Benchchem. An In-depth Technical Guide to the Chemical ....

- Unnamed Source. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.

- ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.

- ResearchGate. Microbial activities of 6-Chloro-2,4-diamino pyrimidine Diameter of inhibition zone in mm for different microbial species.

- Thermo Fisher Scientific. 2,4-Diamino-6-chloropyrimidine, 98%.

- Unnamed Source. Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.

-

NIST WebBook. 4-Chloro-2,6-diaminopyrimidine. [Link]

- Benchchem.

- CymitQuimica. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine.

- Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

- ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO.

- Eureka | Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine.

- AccuStandard. CAS No. 156-83-2 - 2,6-Diamino-4-chloropyrimidine (Internal Standard).

- Emery Pharma. (2018, April 2).

- NIST WebBook. 4-Chloro-2,6-diaminopyrimidine.

- Benchchem. Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

- Benchchem.

- JEOL.

Sources

- 1. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. Minoxidil - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 6. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Chloro-2,4-diaminopyrimidine | 156-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. 4-Chloro-2,6-diaminopyrimidine | SIELC Technologies [sielc.com]

- 10. chemimpex.com [chemimpex.com]

- 11. ruifuchem.com [ruifuchem.com]

- 12. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 17. sarchemlabs.com [sarchemlabs.com]

2-Methoxy-5-methyl-3-nitropyridine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 2-Methoxy-5-methyl-3-nitropyridine

This document provides a detailed analysis of the expected spectroscopic signature of this compound (C₇H₈N₂O₃, Molar Mass: 168.15 g/mol ).[1][2] As a substituted nitropyridine, this compound is of significant interest to researchers in medicinal chemistry and drug development, where it can serve as a versatile synthetic intermediate.[3][4] The precise characterization of such molecules is fundamental to ensuring the integrity of synthetic routes and the quality of final products.

Molecular Structure and Electronic Landscape

The spectroscopic properties of a molecule are a direct consequence of its electronic structure. In this compound, the pyridine ring is functionalized with three distinct groups whose electronic effects dictate the environment of each nucleus and bond.

-

2-Methoxy Group (-OCH₃): An electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing electron density primarily at the ortho and para positions.

-

3-Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It significantly reduces electron density on the pyridine ring, particularly at positions ortho and para to it.

-

5-Methyl Group (-CH₃): A weak electron-donating group through induction (+I effect) and hyperconjugation.

The interplay of these substituents creates a unique electronic distribution, which is key to interpreting the NMR, IR, and MS data.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show four distinct signals: two singlets for the aromatic protons and two singlets for the methyl and methoxy protons. The deshielding effect of the nitro group and the pyridine nitrogen will cause the aromatic protons to appear at a relatively high chemical shift (downfield).

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.4 | Singlet (s) | 1H | H-4 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. |

| ~7.9-8.1 | Singlet (s) | 1H | H-6 | This proton is ortho to the pyridine nitrogen, causing a downfield shift, though less pronounced than for H-4. |

| ~3.9-4.1 | Singlet (s) | 3H | -OCH₃ | Methoxy groups on aromatic rings typically appear in this region.[5] |

| ~2.3-2.5 | Singlet (s) | 3H | -CH₃ | Aromatic methyl groups generally resonate in this upfield region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): ~3-4 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Caption: Predicted ¹H NMR chemical shift assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached substituents and their position on the heteroaromatic ring.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C-2 | Carbon attached to the electronegative oxygen of the methoxy group and adjacent to the ring nitrogen, resulting in a significant downfield shift.[6] |

| ~145-150 | C-5 | This carbon is attached to a methyl group but is also influenced by the para-nitro group, leading to a downfield shift. |

| ~140-145 | C-3 | Directly attached to the strongly electron-withdrawing nitro group, causing severe deshielding. |

| ~135-140 | C-6 | This carbon is adjacent to the ring nitrogen, which causes a downfield shift. |

| ~120-125 | C-4 | This carbon experiences deshielding from the adjacent nitro group. |

| ~54-58 | -OCH₃ | Typical range for a methoxy carbon attached to an aromatic system.[7] |

| ~17-20 | -CH₃ | Typical range for a methyl group attached to an aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the characteristic vibrational frequencies of the molecule's functional groups. The key absorptions will be from the nitro group, the aromatic ring, the C-O ether linkage, and C-H bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (-CH₃, -OCH₃) |

| ~1600-1570 | C=N, C=C Stretch | Pyridine ring skeletal vibrations |

| ~1540-1500 | N-O Asymmetric Stretch | Nitro group (-NO₂) |

| ~1360-1320 | N-O Symmetric Stretch | Nitro group (-NO₂) |

| ~1280-1240 | C-O-C Asymmetric Stretch | Aryl-alkyl ether |

| ~1050-1010 | C-O-C Symmetric Stretch | Aryl-alkyl ether |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in absorbance or transmittance mode after automatic background subtraction.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of the compound, offering further structural confirmation.

Predicted Mass Spectrometry Data:

| m/z Value | Proposed Ion | Rationale |

| 168 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₇H₈N₂O₃. |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 138 | [M - NO]⁺ | Loss of nitric oxide, a common fragmentation for aromatic nitro compounds. |

| 122 | [M - NO₂]⁺ | Loss of the nitro group as a radical. |

| 108 | [M - NO₂ - CH₂]⁺ | Subsequent loss of a methylene radical from the methoxy group. |

| 94 | [M - NO₂ - OCH₃ - H]⁺ | Fragmentation involving loss of the nitro and methoxy groups. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity against the m/z ratio.

Caption: Plausible primary fragmentation pathways in EI-MS.

Conclusion: An Integrated Approach

The structural elucidation of this compound is definitively achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The predicted data in this guide serves as a reliable benchmark for any researcher working with this compound, ensuring accurate identification and quality control in synthetic applications.

References

- The Royal Society of Chemistry. Table of Contents.

- PubChem. 2-Methoxy-5-nitropyrimidine. National Institutes of Health.

- ChemicalBook. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum.

- ResearchGate. Nitropyridines, Their Synthesis and Reactions.

- PMC, NIH. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations.

- Santa Cruz Biotechnology. This compound.

- ResearchGate. Nitropyridines: Synthesis and reactions.

- ACD/Labs. Methoxy groups just stick out.

- SIELC Technologies. 2-Methoxy-5-nitropyridine.

- ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- SpectraBase. 2-Methoxy-5-nitro-pyridine - Optional[FTIR] - Spectrum.

- Georganics. 2-Methoxy-3-methyl-5-nitropyridine.

- ChemicalBook. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.

- Sigma-Aldrich. 2-Methoxy-4-methyl-5-nitropyridine 97%.

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules.

- PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].

- The Royal Society of Chemistry. Supporting Information.

- ChemicalBook. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.

- MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.

- Sigma-Aldrich. 2-Methoxy-5-nitropyridine 97%.

- Sigma-Aldrich. 2-Methoxy-5-nitropyridine 97%.

- International Journal of Engineering Inventions. Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III.

- Jubilant Ingrevia. 2-Methoxy-5-nitropyridine.

- PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

- NIST WebBook. Propane, 2-methoxy-2-methyl-.

- ChemicalBook. 2-Methoxy-5-nitrophenol(636-93-1) 13C NMR spectrum.

- ResearchGate. FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN [georganics.sk]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Reactivity of 2-Methoxy-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its strategic placement of an electron-donating methoxy group, a weakly activating methyl group, and a powerful electron-withdrawing nitro group on a pyridine ring creates a unique electronic landscape. This arrangement not only activates the molecule for a variety of chemical transformations but also allows for precise control over its reactivity, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics like protein tyrosine kinase inhibitors.[3][4]

This guide offers a comprehensive exploration of the synthesis and reactivity of this compound. As a senior application scientist, the following sections are designed to provide not just protocols, but a deep, mechanistic understanding of the molecule's behavior, empowering researchers to leverage its full synthetic potential.

Molecular Structure and Electronic Profile

The reactivity of this compound is dictated by the interplay of its substituents on the inherently electron-deficient pyridine core.

-

Nitro Group (-NO₂): As a strong π-acceptor and inductively withdrawing group at the 3-position, it significantly lowers the electron density of the pyridine ring. This deactivation towards electrophilic substitution is coupled with a powerful activation of the positions ortho and para to it (C2, C4, and C6) for nucleophilic attack.

-

Methoxy Group (-OCH₃): Located at the 2-position, this group is a strong π-donor through resonance and weakly electron-withdrawing inductively. Its primary electronic influence is to donate electron density to the ring, particularly at the ortho (C3) and para (C5) positions.

-

Methyl Group (-CH₃): At the 5-position, the methyl group is a weak electron-donating group through hyperconjugation and induction.

The confluence of these effects renders the pyridine ring highly susceptible to nucleophilic attack and strategically poised for transformations at the nitro group, representing the two major avenues of its reactivity.

Synthesis of this compound

The most logical and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor. The synthesis of this precursor, 2-chloro-5-methyl-3-nitropyridine, is a critical first step.[5]

Synthetic Workflow Diagram

Sources

2-Methoxy-5-methyl-3-nitropyridine: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring remains a cornerstone scaffold, prized for its metabolic stability, hydrogen bonding capabilities, and ability to orient substituents in precise three-dimensional space. Within this class of heterocycles, 2-Methoxy-5-methyl-3-nitropyridine stands out as a particularly versatile and strategically valuable building block. Its unique arrangement of a nucleophilic susceptibility at the 2-position (methoxy), a site for potential metabolic modulation or further functionalization (methyl), and an electrophilically activated ring system bearing a readily transformable nitro group, provides medicinal chemists with a powerful tool for rapid library synthesis and lead optimization.

This guide, prepared from the perspective of a senior application scientist, delves into the core attributes of this compound, offering insights into its synthesis, reactivity, and application. We will explore not just the "how" but the "why" behind experimental choices, providing robust, adaptable protocols for its key transformations.

Physicochemical & Safety Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use.

| Property | Value | Source |

| CAS Number | 33252-62-9 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI Key | QCQICELALGZQRL-UHFFFAOYSA-N | [2] |

Safety & Handling:

This compound is a chemical reagent that requires careful handling in a laboratory setting. Based on data for analogous compounds like 2-Methoxy-5-nitropyridine, the following hazards are pertinent.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis of the Building Block: A Proposed Route

The methoxy group at the 2-position is an ortho-, para-director. In the pyridine ring, the 3- and 5-positions are electronically analogous to the ortho- and para-positions of aniline. Therefore, nitration is expected to occur at the 3- or 5-position. The presence of the methyl group at the 5-position sterically hinders attack at that site, thus directing the electrophilic nitration to the 3-position.

Caption: Proposed synthetic route via electrophilic nitration.

Experimental Protocol: Nitration of 2-Methoxy-5-methylpyridine

This protocol is adapted from standard procedures for the nitration of activated pyridine rings.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 equivalents). Cool the flask to 0°C in an ice-water bath.

-

Substrate Addition: Slowly add 2-methoxy-5-methylpyridine (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

-

Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0°C. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product may precipitate as a solid.

-

Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

The Reactivity Landscape: A Trifecta of Chemical Handles

The synthetic power of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular and predictable approach to molecular elaboration.

Caption: Reactivity map of the core building block.

Transformation of the Nitro Group: Gateway to Aminopyridines

The most common and arguably most powerful transformation of this building block is the reduction of the 3-nitro group to a 3-amino group. This opens up a vast array of subsequent reactions, including amide bond formation, reductive amination, and participation in the synthesis of fused heterocyclic systems.

Causality in Reagent Selection:

-

Catalytic Hydrogenation (H₂/Pd/C): This is a clean and high-yielding method.[5] It is often the preferred choice in early-stage synthesis due to the mild conditions and simple workup. However, it may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, or other nitro groups).

-

Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl, Zn/NH₄Cl): These classic methods are robust and tolerant of many functional groups that are sensitive to hydrogenation.[6][7] They are particularly useful when chemoselectivity is required. The choice of metal can sometimes influence the outcome and reaction rate.

-

Setup: To a round-bottom flask containing this compound (1 equivalent) in ethanol or a mixture of ethanol/water, add iron powder (5-10 equivalents).

-

Acid Addition: Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol or methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried and concentrated to yield 3-amino-2-methoxy-5-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds

The resulting 3-amino-2-methoxy-5-methylpyridine can be converted into a halide (e.g., bromide or iodide) via a Sandmeyer reaction. This halogenated pyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for constructing C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and a boronic acid or ester.[8] For a substrate like 3-bromo-2-methoxy-5-methylpyridine, this reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the 3-position.

Caption: Workflow for a typical Suzuki-Miyaura coupling.

This protocol is a general procedure adaptable for the target scaffold.[9][10]

-

Reagent Preparation: In a Schlenk flask, combine 3-bromo-2-methoxy-5-methylpyridine (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate (2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction to form C-N bonds between an aryl halide and an amine.[11][12] This reaction is exceptionally useful for introducing diverse amine functionalities, which are critical for modulating the physicochemical properties (e.g., solubility, pKa) and biological activity of drug candidates.

This is a general protocol that often requires optimization of the ligand and base for a specific amine substrate.[13][14]

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.1-1.2 equivalents relative to Pd), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Substrate Addition: Add 3-bromo-2-methoxy-5-methylpyridine (1 equivalent) and the desired amine (1.2-1.5 equivalents).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by flash column chromatography.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 3-aminopyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[15][16] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The amino group at the 3-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The 2-methoxy and 5-methyl groups can then be used to fine-tune selectivity and physicochemical properties, occupying adjacent pockets and influencing the overall orientation of the molecule. The ability to install diverse functionality at the 3-position via cross-coupling reactions allows for the exploration of chemical space to optimize potency and selectivity against a specific kinase target. For example, the synthesis of various 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which are Src kinase inhibitors, relies on substituted aminopyridine precursors.[17]

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed building block that offers a confluence of reactivity, enabling chemists to rapidly access complex and biologically relevant molecular architectures. Its predictable reactivity at the nitro and methoxy positions, combined with the potential for derivatization at the methyl group, provides a robust platform for generating diverse chemical libraries. As the demand for novel, highly specific therapeutics continues to grow, particularly in the area of kinase inhibitors and GPCR modulators, the strategic application of such multifunctional building blocks will remain a critical component of successful drug discovery programs.[18][19][20]

References

-

Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Methoxy groups just stick out. ACD/Labs. Available at: [Link]

-

3-Aminopyridine. Organic Syntheses Procedure. Available at: [Link]

- Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents. CN105523995A.

-

The reduction of vic-substituted 3-nitropyridines with. ResearchGate. Available at: [Link]

-

2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152. PubChem. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

-

2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. Available at: [Link]

-

2-Methoxy-5-nitropyridine. SIELC Technologies. Available at: [Link]

-

2-Methoxy-3-methyl-5-nitropyridine - High purity | EN. Georganics. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. US7256295B2.

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]

- Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents. CN1115755A.

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

-

2-Methoxy-5-nitro-pyridine - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

-

Novel Allosteric Modulators of G Protein-coupled Receptors. PMC. Available at: [Link]

-

Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry. Available at: [Link]

-

Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. Available at: [Link]

-

Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. PMC. Available at: [Link]

-

Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Available at: [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. Available at: [Link]

- Process for the safe nitration of 2-methylimidazole. Google Patents. US4209631A.

-

Allosteric Modulators of G Protein-Coupled Receptors. MDPI. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. nbinno.com [nbinno.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Methoxy-5-methyl-3-nitropyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methoxy-5-methyl-3-nitropyridine in common organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, offering a theoretical basis for solvent selection. Crucially, this guide equips researchers, scientists, and drug development professionals with detailed, step-by-step experimental protocols for both gravimetric and UV/Vis spectrophotometric methods to precisely determine solubility in a laboratory setting. By integrating theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for the effective utilization of this compound in research and development.

Introduction to this compound and the Imperative of Solubility

This compound, a substituted pyridine derivative, is a compound of interest in various chemical and pharmaceutical research domains. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. Solubility, the extent to which a compound dissolves in a solvent to form a homogeneous solution, governs reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[1] Poor solubility can present significant challenges throughout the drug development pipeline, from initial screening to final dosage form design.

This guide is structured to provide a robust understanding of the factors influencing the solubility of this compound and to offer practical methods for its empirical determination.

Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 33252-62-9 | [2] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [3] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To anticipate the solubility of this compound, we must consider its molecular structure and the corresponding properties of potential solvents.

The key structural features of this compound that influence its solubility are:

-

The Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

-

The Methoxy Group (-OCH₃): This ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.

-

The Methyl Group (-CH₃): A nonpolar, hydrophobic group.

-

The Nitro Group (-NO₂): A strongly electron-withdrawing and polar group. The oxygen atoms can act as hydrogen bond acceptors.

Based on these functional groups, this compound can be classified as a moderately polar molecule. It possesses several hydrogen bond acceptor sites (the nitrogen of the pyridine ring and the oxygen atoms of the methoxy and nitro groups) but lacks a hydrogen bond donor.[4] This characteristic is crucial for solvent selection.

Solvent Selection Strategy:

To achieve good solubility, a solvent should ideally be able to engage in similar intermolecular interactions with the solute as the solute molecules have with each other in the solid state. For this compound, this implies that solvents with the following characteristics are likely to be effective:

-

Polar Aprotic Solvents: These solvents have a significant dipole moment but do not have a hydrogen atom bonded to an electronegative atom, meaning they cannot act as hydrogen bond donors.[5] Examples include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can interact with the polar regions of the target molecule and accept hydrogen bonds if any were present, but their primary interaction will be dipole-dipole.

-

Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors.[5] Alcohols like methanol, ethanol, and isopropanol fall into this category. While this compound cannot donate a hydrogen bond, the hydrogen bond donating capability of the solvent can still interact favorably with the electron-rich regions of the solute.

-

Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether are less likely to be good solvents for this compound due to the significant polarity imparted by the nitro and methoxy groups. However, some solubility may be observed, particularly in less polar aromatic solvents like toluene due to potential π-π stacking interactions with the pyridine ring.

The following table provides a list of common organic solvents and their relevant properties to aid in the selection of an appropriate solvent system.

Table of Common Organic Solvent Properties:

| Solvent | Polarity Index (Snyder, P') | Dielectric Constant (ε) | Hydrogen Bond Donor/Acceptor |

| Nonpolar | |||

| n-Hexane | 0.1 | 1.88 | Neither |

| Toluene | 2.4 | 2.38 | Acceptor |

| Diethyl Ether | 2.8 | 4.33 | Acceptor |

| Polar Aprotic | |||

| Dichloromethane | 3.1 | 8.93 | Acceptor |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Acceptor |

| Ethyl Acetate | 4.4 | 6.02 | Acceptor |

| Acetone | 5.1 | 20.7 | Acceptor |

| Acetonitrile | 5.8 | 37.5 | Acceptor |

| Dimethylformamide (DMF) | 6.4 | 36.71 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Acceptor |

| Polar Protic | |||

| Isopropanol | 3.9 | 19.92 | Donor & Acceptor |

| n-Propanol | 4.0 | 20.33 | Donor & Acceptor |

| Ethanol | 4.3 | 24.55 | Donor & Acceptor |

| Methanol | 5.1 | 32.70 | Donor & Acceptor |

| Water | 10.2 | 80.1 | Donor & Acceptor |

Data compiled from various sources.[6][7][8][9]

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, empirical determination of solubility is essential. The following are detailed, self-validating protocols for two robust methods of solubility determination.

Gravimetric Method for Equilibrium Solubility Determination

This classic and reliable method directly measures the mass of the dissolved solute in a saturated solution.

Causality Behind Experimental Choices:

-

Equilibration Time: A sufficient incubation period with agitation is critical to ensure that the solution reaches true equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and recorded temperature is crucial for reproducibility.[10]

-

Filtration: The use of a fine-pore filter is necessary to separate the undissolved solid from the saturated solution without losing any dissolved solute.

-

Drying to a Constant Weight: This ensures that all the solvent has been removed and only the mass of the dissolved solute is being measured.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to confirm saturation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Isolation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a calibrated pipette, ensuring no solid particles are transferred. For volatile solvents, this step should be performed expeditiously to minimize evaporation.

-

Alternatively, filter the saturated solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty container from the final constant mass.

-

Express the solubility in the desired units, such as g/L, mg/mL, or mol/L.

-

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Workflow for the Gravimetric Solubility Determination Method.

UV/Vis Spectrophotometry for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and follows the Beer-Lambert law. It is often faster than the gravimetric method, especially for high-throughput screening.

Causality Behind Experimental Choices:

-

Wavelength of Maximum Absorbance (λmax): Measuring absorbance at λmax provides the highest sensitivity and minimizes errors from minor fluctuations in wavelength.

-

Calibration Curve: A standard curve of known concentrations versus absorbance is essential to establish a linear relationship (Beer-Lambert Law) that allows for the accurate determination of an unknown concentration.

-

Dilution: Saturated solutions often have absorbances that are too high to be accurately measured. Diluting the solution into the linear range of the calibration curve is a critical step.

Step-by-Step Methodology:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV/Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. A linear plot that passes through the origin should be obtained. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, Step 1).

-

Isolate the clear supernatant as described in the gravimetric method (Section 3.1, Step 2).

-

Carefully dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.

-

Diagram of the UV/Vis Spectrophotometry Solubility Determination Workflow:

Caption: Workflow for UV/Vis Spectrophotometry Solubility Determination.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in common organic solvents. While specific quantitative solubility data for this compound is not widely published, a systematic approach based on the principles of "like dissolves like" and an understanding of the compound's functional groups can guide the rational selection of potential solvents.

The detailed, step-by-step protocols for both the gravimetric and UV/Vis spectrophotometric methods empower researchers to generate reliable and accurate solubility data in their own laboratories. The choice of method will depend on the available equipment, the required throughput, and the UV-absorptivity of the compound. By following these self-validating experimental procedures, scientists and drug development professionals can obtain the critical solubility data necessary to advance their research and development efforts involving this compound.

References

-

Burdick & Jackson. (n.d.). Dielectric Constant. Honeywell. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]

- Ghanbarpour, A., & Barzegar-Jalali, M. (2018). Physics-Based Solubility Prediction for Organic Molecules. Crystal Growth & Design, 18(9), 5569–5583.

-

Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN. Retrieved from [Link]

-

Hassan, A. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Online forum post]. ResearchGate. Retrieved from [Link]

-

Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

-

LibreTexts. (2023, October 2). 2.11: Solvents in Organic Chemistry. Chemistry LibreTexts. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 2). Everything You Need To Know About Hydrogen Bonding in Organic Molecules [Video]. YouTube. Retrieved from [Link]

-

Pharma Education. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Scholars Research Library. (2017). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

- Shinde, A. J. (2021). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology, 7(5).

-

Stenutz, R. (n.d.). Polarity and selectivity acc. Snyder. Retrieved from [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. krypton.mnsu.edu [krypton.mnsu.edu]

- 4. youtube.com [youtube.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Polarity Index [macro.lsu.edu]

- 7. Dielectric Constant [macro.lsu.edu]

- 8. Solvent Physical Properties [people.chem.umass.edu]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Reichardt's dye - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability of 2-Methoxy-5-methyl-3-nitropyridine

Foreword: A Proactive Approach to Thermal Hazard Assessment